N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S2/c23-15-10-9-12(26(28)29)11-14(15)20(27)25-22-19(13-5-1-3-7-17(13)30-22)21-24-16-6-2-4-8-18(16)31-21/h2,4,6,8-11H,1,3,5,7H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDWQDYNNVZBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities.
Mode of Action
Benzothiazole derivatives have been known to interact with their targets leading to changes that result in their biological activities.
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide (commonly referred to as the compound ) has garnered attention for its potential biological activities, particularly its antibacterial properties against Mycobacterium tuberculosis (M. tuberculosis). This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Characteristics
The compound's molecular formula is with a molecular weight of 435.52 g/mol. It features a complex structure that includes a benzothiazole moiety and a nitro group, which are significant for its biological activity.
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB).
Mode of Action
The compound exhibits its antibacterial effects through several biochemical interactions:
- Inhibition of Growth : The presence of the nitro group at the 4th position enhances the compound's ability to inhibit the growth of M. tuberculosis by interfering with bacterial metabolic pathways.
- Biochemical Pathways Affected : The compound disrupts key biochemical pathways necessary for the survival and replication of M. tuberculosis, leading to a significant reduction in bacterial viability.
Biological Activity Studies
Recent studies have focused on synthesizing and evaluating new derivatives of benzothiazole-based compounds, including the one . The following table summarizes key findings from various research articles regarding its biological activity:
Case Studies
- In Vitro Efficacy : A study evaluated the efficacy of the compound against various strains of M. tuberculosis using standard broth microdilution methods. Results indicated that it exhibited potent antitubercular activity with IC50 values significantly lower than many existing treatments .
- Resistance Mechanisms : Another study explored how modifications in the chemical structure could enhance efficacy against drug-resistant strains. It was found that certain substitutions on the benzothiazole ring could lead to increased binding affinity to bacterial targets, thus overcoming resistance mechanisms .
- Comparative Analysis : In a comparative study involving several synthesized benzothiazole derivatives, this compound was shown to possess superior antimicrobial properties when tested alongside other known anti-TB agents like Rifampicin and Isoniazid .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Diversity: The target compound’s nitro group distinguishes it from analogs like TAK 632 (cyano/fluoro) and BZ-IV (methylpiperazine).
- Ring Systems : The tetrahydrobenzothiophene core in the target compound and ’s analog introduces conformational flexibility compared to fully aromatic systems, which may affect molecular packing and solubility .
- Hydrogen Bonding : Unlike N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which forms intermolecular N–H⋯N bonds, the target compound’s nitro group may participate in alternative interactions (e.g., C–H⋯O) to stabilize crystal packing .
Physicochemical Properties
- Solubility : The morpholine sulfonyl analog () has a high XLogP3 (4.9), indicating lipophilicity. The target compound’s nitro group may reduce solubility compared to halogenated analogs, necessitating formulation optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
